molecular formula C19H32N2O3S B256431 4-butoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

4-butoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No. B256431
M. Wt: 368.5 g/mol
InChI Key: PRZUUGHJVSEFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, commonly known as BHT-920, is a sulfonamide derivative that has been extensively studied for its potential use as a therapeutic agent. This compound is of interest due to its unique chemical structure and potential applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of BHT-920 is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes that are involved in cell growth and proliferation. This inhibition ultimately leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
BHT-920 has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, it has also been shown to have anti-inflammatory effects. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using BHT-920 in lab experiments is its unique chemical structure, which allows for the investigation of its potential therapeutic applications. However, one limitation is the lack of data on its toxicity and potential side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of BHT-920. One potential avenue of research is the investigation of its potential use as an anticancer agent in vivo. Additionally, further studies are needed to determine its toxicity and potential side effects. Finally, the development of new derivatives of BHT-920 may lead to the discovery of more effective therapeutic agents.

Synthesis Methods

The synthesis of BHT-920 involves the reaction of 4-butoxybenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

BHT-920 has been the subject of numerous studies due to its potential therapeutic applications. One such study investigated the compound's ability to inhibit the growth of cancer cells. The results showed that BHT-920 was able to significantly inhibit the growth of cancer cells in vitro, suggesting its potential use as an anticancer agent.

properties

Product Name

4-butoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Molecular Formula

C19H32N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

4-butoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C19H32N2O3S/c1-6-7-12-24-16-8-10-17(11-9-16)25(22,23)20-15-13-18(2,3)21-19(4,5)14-15/h8-11,15,20-21H,6-7,12-14H2,1-5H3

InChI Key

PRZUUGHJVSEFKU-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C

Origin of Product

United States

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